![molecular formula C7H12F3N B1481969 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine CAS No. 1936245-73-6](/img/structure/B1481969.png)
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Overview
Description
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine, abbreviated as DMCBA, is a cyclic amine that has been studied for its potential applications in chemical synthesis and scientific research. It is a colorless, volatile liquid with a pungent odor and a boiling point of 167.5 °C. DMCBA has been studied for its ability to act as a catalyst for various reactions, as well as for its potential pharmaceutical and biochemical applications.
Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Analogues
Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, including 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, have been synthesized. This process involved transforming the acid moiety into the trifluoromethyl group, indicating the compound's utility in creating specialized chemical structures (Radchenko et al., 2009).
Synthesis of Cyclobutyl Analogs of Nucleosides
1-Amino-3,3-bis(benzyloxymethyl)cyclobutane led to the creation of new cyclobutyl analogs of adenosine and guanosine. These compounds were explored for potential antiviral properties, though they showed no activity against HSV-1, HCMV, and HIV in cell culture (Boumchita et al., 1990).
Reactivity of Cyclobutane Moiety
The reactivity of cyclobutane moieties in certain derivatives, such as 1,3-dimethyl-5-methylenebarbituric acid dimer, was studied, leading to the preparation of new derivatives. This indicates the compound's relevance in creating diverse chemical derivatives (Sweidan et al., 2017).
Diastereo- and Enantioselective Synthesis
The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination was researched. This method is significant for producing biologically active compounds with multiple substituents and stereocenters, demonstrating the compound's potential in complex molecular syntheses (Feng et al., 2019).
Study of Cyclobutane Group
The general properties, syntheses, and preparative methods of the cyclobutane group of compounds, including the 3,3-dimethyl-1-(trifluoromethyl)cyclobutan-1-amine, were discussed. This research provides insights into the stability and reactivity of cyclobutane structures, crucial for their application in various scientific research fields (Uff, 1964).
Intramolecular Amination of Cyclopropylmethyl Cation
Research on intramolecular amination products of cyclobutyl or cyclopropylmethyl carbenium ion, derived from bis(trichloroacetimidoyloxymethyl)cyclopropanes, showed the ability to form trans-cyclobutane derivatives. This indicates the compound's use in generating specific molecular structures (Skvorcova et al., 2017).
properties
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)cyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-5(2)3-6(11,4-5)7(8,9)10/h3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXVQMQNQRCXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(F)(F)F)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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